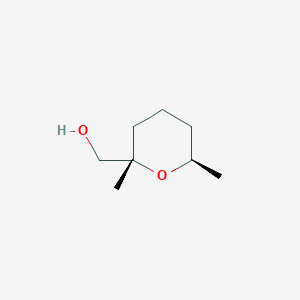
trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol in cancer treatment is not fully understood. However, studies have shown that the compound induces apoptosis, which is a process of programmed cell death. This leads to the inhibition of cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol has been shown to have various biochemical and physiological effects. Studies have shown that the compound can modulate the activity of different enzymes, including caspases, which are involved in the regulation of apoptosis. It also has anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol in lab experiments is its high yield and purity. It is also readily available, making it easy to obtain for research purposes. However, one of the limitations is that the mechanism of action is not fully understood, which makes it challenging to optimize its use in different applications.
Direcciones Futuras
There are numerous future directions for the use of trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol. One of the most significant is in the development of new cancer therapies. Studies are ongoing to optimize its use in cancer treatment and to understand its mechanism of action fully. Other potential applications include the treatment of inflammatory diseases and the development of new drugs with improved efficacy and safety profiles.
Conclusion:
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in different fields. It has been synthesized using different methods and has been the subject of numerous scientific studies. Its potential applications in cancer treatment and the treatment of inflammatory diseases make it a promising compound for future research. However, further studies are needed to optimize its use and to fully understand its mechanism of action.
Métodos De Síntesis
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol can be synthesized using different methods. One of the most common methods involves the reaction of 2,6-dimethyl-2H-pyran with hydroxylamine hydrochloride in the presence of a catalyst. The reaction leads to the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol has been the subject of numerous scientific studies due to its potential applications in different fields. One of the most significant applications is in the field of medicine. Studies have shown that the compound has anticancer properties and can be used in the treatment of different types of cancer, including breast, lung, and colon cancer.
Propiedades
Número CAS |
116409-38-2 |
|---|---|
Nombre del producto |
trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
[(2S,6R)-2,6-dimethyloxan-2-yl]methanol |
InChI |
InChI=1S/C8H16O2/c1-7-4-3-5-8(2,6-9)10-7/h7,9H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Clave InChI |
SVASHMIUDJIIOL-SFYZADRCSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@@](O1)(C)CO |
SMILES |
CC1CCCC(O1)(C)CO |
SMILES canónico |
CC1CCCC(O1)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)

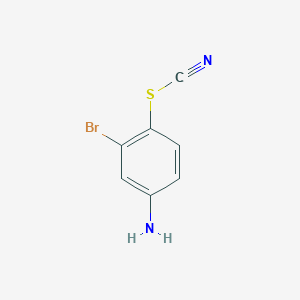
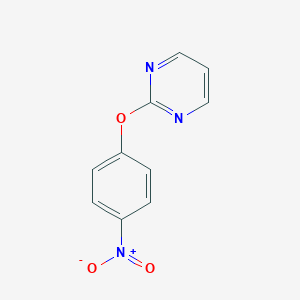
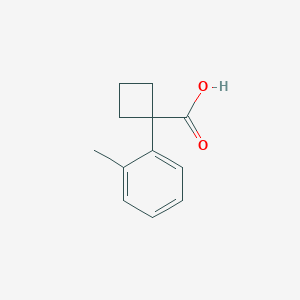
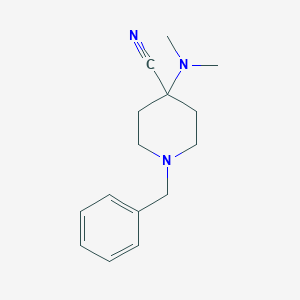
![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)
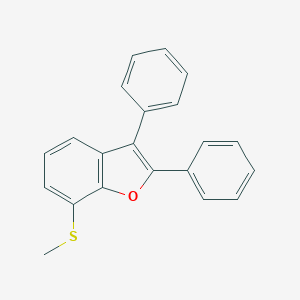
![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)
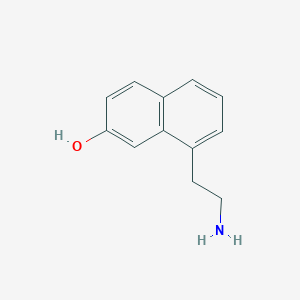
![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)
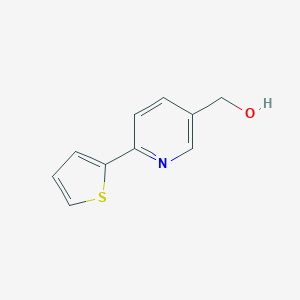
![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)